N,N-Dimethylpentan-2-amine

Description

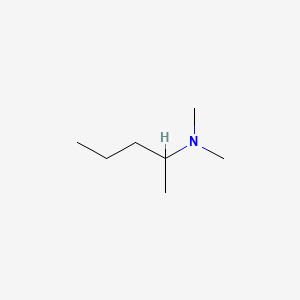

N,N-Dimethylpentan-2-amine is a tertiary amine with the nitrogen atom attached to the second carbon of a pentane chain and substituted with two methyl groups. Its IUPAC name follows the convention where substituents on nitrogen are denoted as N-alkyl prefixes . The molecular formula is C₇H₁₇N, and it belongs to the class of aliphatic amines. Tertiary amines like this are typically less polar than primary or secondary amines due to the absence of N–H bonds, influencing their solubility and boiling points .

Properties

CAS No. |

57303-85-2 |

|---|---|

Molecular Formula |

C7H17N |

Molecular Weight |

115.22 g/mol |

IUPAC Name |

N,N-dimethylpentan-2-amine |

InChI |

InChI=1S/C7H17N/c1-5-6-7(2)8(3)4/h7H,5-6H2,1-4H3 |

InChI Key |

LSTZYJQJHGEVKH-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(C)N(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

N,N-Dimethylpentan-2-amine can be synthesized through several methods. One common approach involves the alkylation of dimethylamine with 2-bromopentane. The reaction typically occurs in the presence of a base such as sodium hydroxide, which facilitates the nucleophilic substitution reaction.

Another method involves the reductive amination of 2-pentanone with dimethylamine. This reaction is catalyzed by a reducing agent such as sodium cyanoborohydride or hydrogen in the presence of a metal catalyst like palladium on carbon.

Industrial Production Methods

In industrial settings, this compound is often produced through continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, allows for efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethylpentan-2-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form N-oxides, which are intermediates in several organic synthesis reactions.

Substitution: It can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other functional groups.

Elimination: The compound can undergo elimination reactions to form alkenes.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or peroxyacids are commonly used oxidizing agents.

Substitution: Alkyl halides and bases like sodium hydroxide are typical reagents.

Elimination: Heating the compound in the presence of a strong base can induce elimination reactions.

Major Products

Oxidation: N-oxides

Substitution: Various substituted amines

Elimination: Alkenes

Scientific Research Applications

N,N-Dimethylpentan-2-amine has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as an inhibitor in certain biochemical pathways.

Industry: It is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N,N-Dimethylpentan-2-amine involves its interaction with specific molecular targets. For example, in biological systems, it may act as an inhibitor of certain enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Group Differences

- N-Methylpentan-2-amine (C₆H₁₅N) :

A secondary amine with a single methyl group on the nitrogen. The presence of one N–H bond allows for hydrogen bonding, resulting in a higher boiling point (101.5°C) compared to tertiary analogs . - N,N-Diethylpentan-1-amine (C₉H₂₁N) :

A tertiary amine with ethyl groups on nitrogen. The longer alkyl chains increase hydrophobicity and molar mass (143.27 g/mol) compared to N,N-dimethylpentan-2-amine . - Dimethylamphetamine (N,N-Dimethyl-1-phenylpropan-2-amine) :

Contains a phenyl group, making it aromatic and significantly altering its reactivity and pharmacological properties compared to purely aliphatic amines like this compound .

Physical Properties

| Compound | Molecular Formula | Molar Mass (g/mol) | Boiling Point (°C) | Density (g/cm³) | Amine Type |

|---|---|---|---|---|---|

| This compound | C₇H₁₇N | 115.22* | Not reported | Not reported | Tertiary |

| N-Methylpentan-2-amine | C₆H₁₅N | 101.19 | 101.5 | 0.739 | Secondary |

| N,N-Diethylpentan-1-amine | C₉H₂₁N | 143.27* | Not reported | Not reported | Tertiary |

*Inferred from molecular formulas and similar compounds .

Research Findings and Trends

- Synthetic Utility : Complex amines like (2S,3S)-N-benzyl-1,1-dimethoxy-N,3-dimethylpentan-2-amine (CAS 874344-29-3) highlight the role of stereochemistry and functional groups in medicinal chemistry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.